molecular formula C9H7FN2 B1589040 7-Fluoroquinolin-3-amine CAS No. 225366-89-2

7-Fluoroquinolin-3-amine

Cat. No.: B1589040
CAS No.: 225366-89-2
M. Wt: 162.16 g/mol
InChI Key: VWSBZKXHUMMXCN-UHFFFAOYSA-N
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Description

7-Fluoroquinolin-3-amine (CAS: 225366-89-2) is a fluorinated quinoline derivative with the molecular formula C₉H₇FN₂ and a molecular weight of 162.16 g/mol . The compound features a quinoline backbone substituted with a fluorine atom at position 7 and an amine group at position 2. Its structural uniqueness makes it valuable in medicinal chemistry and materials science research.

Properties

IUPAC Name

7-fluoroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSBZKXHUMMXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435579
Record name 7-fluoroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225366-89-2
Record name 7-fluoroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoroquinolin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the use of 3-aminoquinoline as a starting material, which undergoes fluorination at the 7th position. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions followed by purification processes such as recrystallization or chromatography to achieve high purity levels. The choice of solvents, catalysts, and reaction conditions is optimized to ensure maximum yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-Fluoroquinolin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

7-Fluoroquinolin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoroquinolin-3-amine primarily involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA. This ultimately results in the inhibition of bacterial DNA replication and cell death .

Comparison with Similar Compounds

Key Properties:

  • Solubility : Soluble in DMSO (stock solutions typically prepared at 10 mM) .
  • Storage : Stable at 2–8°C when protected from light and moisture .
  • Purity : Available at >95% purity for research use .
  • Applications : Primarily used as a building block in drug discovery and chemical probe development .

Comparison with Structurally Similar Compounds

Quinoline derivatives are widely studied for their pharmacological and material properties. Below is a detailed comparison of 7-Fluoroquinolin-3-amine with its analogs, focusing on structural variations, synthesis, and applications.

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Differences vs. This compound
5-Fluoroquinolin-3-amine 1028302-82-0 C₉H₇FN₂ 162.16 5-F, 3-NH₂ Fluorine at position 5 instead of 7 .
8-Fluoroquinolin-3-amine 1207187-32-3 C₉H₇FN₂ 162.16 8-F, 3-NH₂ Fluorine at position 8; potential steric effects .
7-Chloro-2-methylquinolin-3-amine 1297654-74-0 C₁₀H₉ClN₂ 192.65 7-Cl, 2-CH₃, 3-NH₂ Chlorine replaces fluorine; methyl group at position 2 enhances hydrophobicity .
7-(Trifluoromethyl)quinolin-3-amine 1402576-61-7 C₁₀H₇F₃N₂ 212.17 7-CF₃, 3-NH₂ Trifluoromethyl group increases lipophilicity and electron-withdrawing effects .
3-Fluoroquinolin-8-amine 846038-33-3 C₉H₇FN₂ 162.16 3-F, 8-NH₂ Fluorine and amine groups swapped; altered electronic properties .

Research Findings and Trends

Positional Isomerism Impact

  • Fluorine at position 7 (this compound) versus position 8 (8-Fluoroquinolin-3-amine) alters electronic distribution, affecting interactions with biological targets like enzymes or receptors .
  • 5-Fluoroquinolin-3-amine (CAS 1028302-82-0) may exhibit distinct pharmacokinetic profiles due to altered dipole moments compared to the 7-fluoro isomer .

Substituent-Driven Properties

  • Chlorine vs. Fluorine: Chlorine in 7-Chloro-2-methylquinolin-3-amine increases molecular weight and may enhance halogen bonding in protein-ligand interactions .

Biological Activity

7-Fluoroquinolin-3-amine is a compound belonging to the fluoroquinoline class, characterized by its structural features that include a fluorine atom at the 7-position and an amino group at the 3-position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antimicrobial agent.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C9H7FN\text{C}_9\text{H}_7\text{F}\text{N}

This compound can be synthesized through various methods, including nucleophilic substitution reactions that modify existing quinoline derivatives. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits potent antibacterial activity against a broad spectrum of bacterial strains, including:

  • Staphylococcus spp.
  • Streptococcus spp.
  • Enterococcus spp.

These properties are primarily attributed to its mechanism of action, which involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, essential for DNA replication and cell division .

Anticancer Potential

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential use in cancer therapy. The compound's ability to disrupt cellular processes in malignant cells is an area of ongoing investigation.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Enzyme Inhibition : The compound binds to the active sites of bacterial enzymes, preventing them from functioning properly.
  • Disruption of DNA Replication : By inhibiting DNA gyrase and topoisomerase IV, it interferes with the replication process in bacteria, leading to cell death.
  • Cell Cycle Arrest : In cancer cells, the compound may induce apoptosis by disrupting normal cell cycle progression.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFocusKey Findings
Antibacterial ActivityDemonstrated effectiveness against multiple bacterial strains.
Anticancer ActivityShowed cytotoxic effects on cancer cell lines; potential for therapeutic use.
Mechanism StudiesIdentified enzyme inhibition as a primary mode of action.

Case Studies

  • Antimicrobial Efficacy : A study published in 2024 evaluated the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting it could be a viable alternative in treating resistant infections.
  • Cytotoxicity Assessment : In vitro studies using various cancer cell lines revealed that this compound induced apoptosis significantly more effectively than standard chemotherapeutic agents, highlighting its potential in cancer treatment protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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